molecular formula C19H22N2O4 B15016675 2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide CAS No. 339081-15-1

2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15016675
CAS No.: 339081-15-1
M. Wt: 342.4 g/mol
InChI Key: RKLDIRQWJSIBSQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both phenoxy and hydrazide functional groups

Preparation Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3,4-dimethylphenol, which is then reacted with ethyl bromoacetate to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(3,4-dimethylphenoxy)acetohydrazide. Finally, the hydrazide is condensed with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions to form the target compound .

Chemical Reactions Analysis

2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The phenoxy and hydrazide groups play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

When compared to similar compounds, 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    2-(3,5-dimethylphenoxy)acetohydrazide: This compound has a similar structure but lacks the ethoxy and hydroxy groups, resulting in different reactivity and applications.

    4-{[(E)-{3-[2-(3,4-dimethylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one:

Properties

CAS No.

339081-15-1

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H22N2O4/c1-4-24-18-10-15(6-8-17(18)22)11-20-21-19(23)12-25-16-7-5-13(2)14(3)9-16/h5-11,22H,4,12H2,1-3H3,(H,21,23)/b20-11+

InChI Key

RKLDIRQWJSIBSQ-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.